2-(9-dibenzo[b,d]furan-2-yl-2,4,8,10-tetraoxaspiro[5.5]undec-3-yl)dibenzo[b,d]furan
Description
2,2’-(2,4,8,10-Tetraoxaspiro[55]undecane-3,9-diyl)bisdibenzo[b,d]furan is a complex organic compound characterized by its unique spirocyclic structure
Properties
IUPAC Name |
2-(3-dibenzofuran-2-yl-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl)dibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24O6/c1-3-7-25-21(5-1)23-13-19(9-11-27(23)36-25)29-32-15-31(16-33-29)17-34-30(35-18-31)20-10-12-28-24(14-20)22-6-2-4-8-26(22)37-28/h1-14,29-30H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSRCHSXORAMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(O1)C3=CC4=C(C=C3)OC5=CC=CC=C54)COC(OC2)C6=CC7=C(C=C6)OC8=CC=CC=C87 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bisdibenzo[b,d]furan typically involves the reaction of appropriate dibenzo[b,d]furan derivatives with 2,4,8,10-tetraoxaspiro[5.5]undecane. The reaction conditions often require the use of strong acids or bases as catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2’-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bisdibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dibenzo[b,d]furan moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2’-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bisdibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,2’-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bisdibenzo[b,d]furan involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. This compound can influence various biochemical pathways, making it a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: Known for its use in polymer synthesis.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Utilized in the production of biodegradable polyorthoesters.
Uniqueness
2,2’-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bisdibenzo[b,d]furan is unique due to its combination of the spirocyclic structure with the dibenzo[b,d]furan moiety. This dual functionality provides it with distinct chemical and physical properties, making it valuable in various applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
